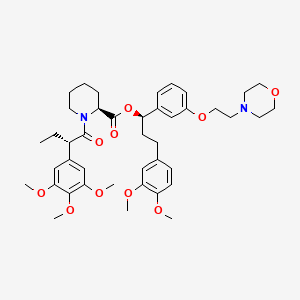
Soluble epoxide hydrolase inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Soluble epoxide hydrolase inhibitors are a class of compounds designed to inhibit the enzyme soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of bioactive lipid signaling molecules, particularly epoxyeicosatrienoic acids, which are derived from arachidonic acid. By inhibiting soluble epoxide hydrolase, these compounds increase the levels of epoxyeicosatrienoic acids, which exhibit anti-inflammatory, analgesic, antihypertensive, cardio-protective, and organ-protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soluble epoxide hydrolase inhibitors can be synthesized through various synthetic routes. One common method involves the preparation of urea and amide-based architectures. For example, the synthesis of GSK 2,256,294, a potent and selective inhibitor, involves the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine . Another approach involves the use of cembranoid diterpenes isolated from marine sources, which have shown significant inhibitory activity against soluble epoxide hydrolase .
Industrial Production Methods: Industrial production methods for soluble epoxide hydrolase inhibitors often involve large-scale synthesis protocols. For instance, the multigram-scale synthesis of GSK 2,256,294 has been optimized to achieve high purity and yield, making it suitable for clinical evaluation .
Chemical Reactions Analysis
Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme soluble epoxide hydrolase itself catalyzes the hydrolysis of epoxides to diols, which is a key reaction in the metabolism of epoxyeicosatrienoic acids .
Common Reagents and Conditions: Common reagents used in the synthesis of soluble epoxide hydrolase inhibitors include triethylamine, acetonitrile, toluene, and phosphorus oxychloride . Reaction conditions often involve reflux and the use of organic solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions are typically dihydroxyeicosatrienoic acids, which are less bioactive than their epoxide precursors .
Scientific Research Applications
Soluble epoxide hydrolase inhibitors have a wide range of scientific research applications. They are used in the study of inflammation, cancer, cardiovascular diseases, and metabolic disorders. These compounds have shown promise in reducing blood pressure, improving insulin sensitivity, and decreasing inflammation . Additionally, they are being investigated for their potential in treating chronic kidney disease, neuropathic pain, and ocular diseases .
Mechanism of Action
The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase, which leads to an increase in the levels of epoxyeicosatrienoic acids. These acids exert their effects by modulating various signaling pathways, including those involved in inflammation, blood pressure regulation, and pain modulation . The inhibition of soluble epoxide hydrolase results in enhanced angiogenesis and improved endothelial function .
Comparison with Similar Compounds
Soluble epoxide hydrolase inhibitors can be compared with other similar compounds, such as cyclooxygenase inhibitors and lipoxygenase inhibitors, which also target the metabolism of arachidonic acid. soluble epoxide hydrolase inhibitors are unique in their ability to increase the levels of epoxyeicosatrienoic acids, which have distinct anti-inflammatory and cardio-protective properties . Similar compounds include urea derivatives and amide-based inhibitors, which have been widely developed for their efficacy and bioavailability .
Conclusion
Soluble epoxide hydrolase inhibitors represent a promising class of compounds with significant potential in the treatment of various diseases. Their ability to modulate bioactive lipid signaling molecules makes them valuable tools in scientific research and therapeutic applications.
Properties
CAS No. |
1241826-88-9 |
|---|---|
Molecular Formula |
C₁₈H₁₂F₅N₅O₃ |
Molecular Weight |
441.31 |
IUPAC Name |
N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |
InChI Key |
ZXXHBMCIQXGVRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B560441.png)



![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)




![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
